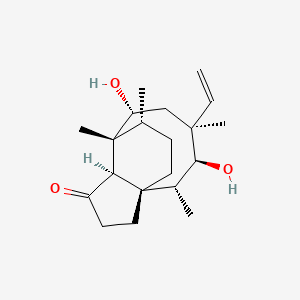

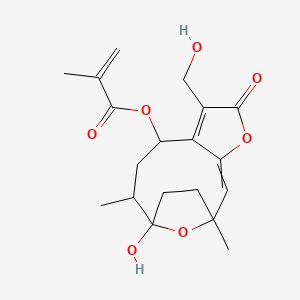

8|A-(2-Methylacryloyloxy)hirsutinolide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8|A-(2-Methylacryloyloxy)hirsutinolide is a natural compound that belongs to the chemical family of Sesquiterpenoids . It is isolated from Vernonia cinerea and exhibits inhibitory effects on CYP2A6, MAO-A, and MAO-B enzymes .

Molecular Structure Analysis

The molecular formula of 8|A-(2-Methylacryloyloxy)hirsutinolide is C21H26O8 . Its molecular weight is 406.431 . The structure includes a cyclodeca[b]furan-4-yl ester .Applications De Recherche Scientifique

Cytotoxic Activities

Research has identified several sesquiterpene lactones, including 8β-(2-Methylacryloyloxy)hirsutinolide, with potent cytotoxic activities against tumor cell lines. For instance, compounds from Vernonia chinensis exhibited significant cytotoxic effects on P-388 and A-549 tumor cell lines, suggesting potential for cancer treatment (Chen et al., 2005). Similarly, hirsutinolide-type sesquiterpene lactones from Vernonia triflosculosa demonstrated NF-κB DNA binding activity and inhibition of IL-8 production, indicating anti-inflammatory and possibly antitumor activities (Kos et al., 2006).

Anti-inflammatory and Antitumor Effects

Several studies have explored the anti-inflammatory and antitumor properties of compounds similar to 8β-(2-Methylacryloyloxy)hirsutinolide. A notable example is the inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells by hirsutinolide-type sesquiterpenoids from Vernonia cinerea, underscoring their anti-inflammatory potential (Kuo et al., 2018). This anti-inflammatory activity is critical, as it could lead to the development of new therapeutic agents for inflammatory diseases.

Antiplasmodial Activity

Compounds exhibiting structural similarities to 8β-(2-Methylacryloyloxy)hirsutinolide have shown promising antiplasmodial activities. For example, hirsutinolides from Vernonia staehelinoides displayed in vitro activity against Plasmodium falciparum strains, suggesting potential applications in malaria treatment (Pillay et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 8|A-(2-Methylacryloyloxy)hirsutinolide are CYP2A6 and Monoamine Oxidases (MAO-A and MAO-B) . CYP2A6 is a member of the cytochrome P450 superfamily of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics. Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the inactivation of neurotransmitters.

Mode of Action

8|A-(2-Methylacryloyloxy)hirsutinolide acts as an irreversible inhibitor of CYP2A6 and also inhibits MAO-A and MAO-B . The compound binds to these enzymes and inhibits their activity, leading to alterations in the metabolic processes they are involved in.

Safety and Hazards

Propriétés

IUPAC Name |

[11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSNXXZXCVFUXKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.